molecular formula C9H9FO3 B6308625 5-Ethoxy-2-fluorobenzoic acid CAS No. 1936598-64-9

5-Ethoxy-2-fluorobenzoic acid

Cat. No.: B6308625
CAS No.: 1936598-64-9
M. Wt: 184.16 g/mol
InChI Key: DQOGMYOSVCCVCW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine and ethoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as esterification, fluorination, and hydrolysis, followed by purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

5-Ethoxy-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity and potential therapeutic effects .

Comparison with Similar Compounds

    2-Fluorobenzoic Acid: Lacks the ethoxy group, making it less hydrophobic.

    5-Ethoxybenzoic Acid: Lacks the fluorine atom, affecting its reactivity.

    4-Fluoro-3-ethoxybenzoic Acid: Different substitution pattern, leading to varied chemical properties.

Uniqueness: 5-Ethoxy-2-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

5-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOGMYOSVCCVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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